4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a synthetic organic compound classified under the quinazoline derivatives. It is notable for its potential biological activities, particularly as a kinase inhibitor, which makes it of interest in pharmaceutical research. The compound has the molecular formula and a molecular weight of 250.58 g/mol. Its CAS number is 959238-18-7, and it is characterized by the presence of multiple halogen substituents, which may enhance its reactivity and biological activity.
The compound is sourced from various chemical suppliers and research articles focusing on quinazoline derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
The synthesis of 4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline typically involves several key steps:
Technical details regarding the synthesis often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline features a quinazoline core with the following substituents:
The structural formula can be represented as follows:
This configuration contributes to its unique chemical reactivity and biological properties .
The compound's molecular weight is 250.58 g/mol, with a melting point that varies depending on purity but generally falls within a specific range indicative of its crystalline nature .
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions typical of halogenated quinazolines:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles .
The mechanism of action for 4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter their function and activity.
This inhibition can lead to anti-cancer effects by inducing apoptosis in cancer cells or reducing tumor growth .
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline has various applications in scientific research:
Its unique structure and properties make it a valuable compound in medicinal chemistry and pharmaceutical research .
The trifluoromethyl (–CF₃) group serves as a critical pharmacophore that dramatically enhances the drug-like properties of quinazoline derivatives through multifaceted chemical mechanisms. Positioned at the 2-position of the quinazoline ring system, this strongly electron-withdrawing substituent exerts profound effects on electron distribution, reducing the electron density at adjacent nitrogen atoms while increasing the compound’s resistance to oxidative metabolism. The –CF₃ group contributes significantly to enhanced lipophilicity without substantially increasing molecular weight, as evidenced by the calculated LogP value of 3.62 for 4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a balanced lipophilicity that facilitates passive diffusion across biological membranes [5] [8]. This strategic incorporation results in improved blood-brain barrier permeability predicted by computational models (BOILED-Egg model), suggesting potential applications in central nervous system malignancies [8].
The trifluoromethyl group further enhances target binding affinity through hydrophobic interactions and fluorine-specific binding effects. The fluorine atoms engage in dipolar interactions with protein backbone amides and side chains, while the entire –CF₃ group occupies hydrophobic pockets in enzyme active sites with high steric complementarity. This is particularly advantageous in kinase inhibition, where the trifluoromethylquinazoline scaffold demonstrates selective binding to ATP pockets of receptor tyrosine kinases. Additionally, the strong electron-withdrawing nature of the –CF₃ group activates the 4-position chlorine toward nucleophilic displacement reactions, enabling efficient synthetic diversification through amination reactions that generate libraries of targeted inhibitors [1] [6].
Table 1: Comparative Physicochemical Properties of Quinazoline Derivatives with Different C2 Substituents
C2 Substituent | Molecular Formula | Molecular Weight | Calculated LogP | Topological PSA (Ų) |
---|---|---|---|---|
-CF₃ (4-Chloro-8-fluoro) | C₉H₃ClF₄N₂ | 250.58 | 3.62 | 25.78 |
-CH₃ (4-Chloro-8-fluoro) | C₉H₆ClFN₂ | 196.61 | 2.73 | 25.78 |
Unsubstituted quinazoline | C₈H₆N₂ | 130.15 | 1.52 | 25.78 |
-CF₃ (4-Chloro-6-fluoro) | C₉H₃ClF₄N₂ | 250.58 | 3.52 | 25.78 |
The position-specific effects of fluorine substitution significantly influence molecular recognition properties. The 8-fluoro substitution creates a hydrogen bonding acceptor site that complements the conformation of kinase domains, while simultaneously inducing a dipole moment that strengthens binding through electrostatic complementarity. This positional preference is substantiated by computational models predicting higher binding affinities for 8-fluoro derivatives compared to 6-fluoro isomers against EGFR family kinases. Furthermore, the synergistic effects of chlorine at the 4-position and fluorine at the 8-position create an electron-deficient scaffold that facilitates π-stacking interactions with aromatic residues in target proteins while maintaining sufficient solubility for biological distribution (predicted solubility: 0.0246 mg/mL) [1] [5] [8].
The evolution of quinazoline-based therapeutics represents a compelling narrative of rational structure-based drug design spanning over four decades. Early quinazoline derivatives emerged from phenotypic screening approaches in the 1980s, revealing modest antiproliferative effects but limited target specificity. The paradigm shifted dramatically with the elucidation of epidermal growth factor receptor (EGFR) kinase domain structure in the late 1990s, which identified the quinazoline core as an ideal scaffold for ATP-competitive inhibition due to its planar geometry and hydrogen bonding capacity. First-generation drugs such as gefitinib (2002) and erlotinib (2004) featured simple 4-anilinoquinazolines but demonstrated limitations in potency, selectivity, and resistance profiles [1].
The strategic incorporation of fluorine atoms and trifluoromethyl groups marked the second wave of innovation in quinazoline-based drug discovery (2005-2015). Medicinal chemists systematically explored structure-activity relationships, discovering that 6,7-dialkoxy substitutions improved solubility but reduced cellular penetration, while halogen substitutions at the 6, 7, or 8 positions enhanced target affinity but increased metabolic liabilities. The discovery that 8-fluoro-2-trifluoromethyl substitution patterns conferred exceptional kinase selectivity profiles prompted focused development on this chemotype. This period witnessed the synthesis and evaluation of diverse analogs, culminating in advanced candidates like 4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS#: 959238-18-7) as versatile intermediates for next-generation inhibitors [1] [3].
Table 2: Historical Milestones in Quinazoline-Based Antiproliferative Agent Development
Time Period | Development Stage | Representative Compounds | Key Advancements |
---|---|---|---|
1980-1995 | First Generation | Simple quinazolines | Discovery of basic antiproliferative activity; Limited target specificity |
1995-2005 | Second Generation | Gefitinib, Erlotinib | Introduction of anilino substituents at C4; EGFR-targeted therapies |
2005-2015 | Fluorinated Derivatives | Vandetanib, Pelitinib | Strategic incorporation of fluorine atoms; Improved selectivity profiles |
2015-Present | Targeted Trifluoromethyl Derivatives | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | Position-specific fluorination; Versatile intermediates for covalent inhibitors |
Contemporary synthetic methodologies now enable efficient access to complex quinazoline architectures, facilitating exploration of structure-activity relationships. The synthesis of 4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline exemplifies modern approaches where multi-step sequences achieve regioselective fluorination and chlorination with precise control. The current chemical supply infrastructure reflects the compound's importance, with specialized suppliers offering gram-scale quantities (priced at $304/100mg to $1,697/gram) under strictly controlled cold-chain conditions (2-8°C under inert atmosphere) to preserve the reactivity of the C4-chlorine for downstream derivatization [1] [3]. This compound serves as a critical intermediate for irreversible inhibitors featuring acrylamide warheads that form covalent bonds with cysteine residues in target kinases, addressing resistance mutations through novel mechanisms.
The development trajectory continues to advance through structure-based drug design leveraging crystallographic data of quinazoline-protein complexes. Contemporary research explores macrocyclic quinazolines, proteolysis-targeting chimeras (PROTACs), and bifunctional inhibitors that address kinase-independent resistance mechanisms. These innovations build upon the fundamental pharmacophore represented by 4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline, which remains a versatile template for addressing emerging challenges in precision oncology [1] [5].
Table 3: Contemporary Suppliers and Specifications of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Supplier | Catalog Number | Purity Specification | Packaging Options | Pricing ($) |
---|---|---|---|---|
TRC | C585265 | Analytical Standard | 25mg | 175 |
AK Scientific | W9791 | Research Grade | 100mg | 304 |
Matrix Scientific | 073838 | 95+% | 250mg, 1g | 786 (250mg), 1697 (1g) |
Manchester Organics | MAN375329686 | Not specified | Not specified | Not specified |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: